molecular formula C9H10N2O B2874470 5-Amino-1,2-dihydroisoquinolin-3(4H)-one CAS No. 1935269-00-3

5-Amino-1,2-dihydroisoquinolin-3(4H)-one

Cat. No.: B2874470
CAS No.: 1935269-00-3
M. Wt: 162.192
InChI Key: BFNJERVAPKLADP-UHFFFAOYSA-N
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Description

5-Amino-1,2-dihydroisoquinolin-3(4H)-one (CAS 1935269-00-3) is a high-purity chemical building block belonging to the dihydroisoquinolinone class of heterocyclic compounds. This scaffold is recognized as a privileged structure in medicinal chemistry and agrochemical research due to its prevalence in biologically active molecules . The compound features a molecular formula of C9H10N2O and a molecular weight of 162.19 g/mol . In pharmaceutical research, the dihydroisoquinolinone core is a validated scaffold for discovering potent and selective inhibitors. Specifically, derivatives based on this structure have been developed into highly potent, orally bioavailable WDR5 WIN-site inhibitors, which show significant promise as novel anticancer therapeutics . In agrochemical research, this scaffold is exploited for managing plant diseases, with derivatives demonstrating superior antioomycete activity against pathogens like Pythium recalcitrans . The compound's primary amino group makes it a versatile intermediate for further synthetic elaboration via conjugation or derivatization reactions. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for safe handling information. This compound may cause skin and eye irritation and may cause respiratory irritation .

Properties

IUPAC Name

5-amino-2,4-dihydro-1H-isoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-8-3-1-2-6-5-11-9(12)4-7(6)8/h1-3H,4-5,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNJERVAPKLADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CNC1=O)C=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,2-dihydroisoquinolin-3(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reduction of 5-nitro-1,2-dihydroisoquinolin-3(4H)-one, which can be achieved using hydrogenation in the presence of a palladium catalyst. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Palladium on carbon (Pd/C)

    Temperature: Room temperature to 50°C

    Pressure: Atmospheric pressure or slightly elevated

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,2-dihydroisoquinolin-3(4H)-one: undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The lactam ring can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Formation of 5-nitroso-1,2-dihydroisoquinolin-3(4H)-one or 5-nitro-1,2-dihydroisoquinolin-3(4H)-one.

    Reduction: Formation of 5-amino-1,2,3,4-tetrahydroisoquinoline.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

5-Amino-1,2-dihydroisoquinolin-3(4H)-one: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Amino-1,2-dihydroisoquinolin-3(4H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the amino group allows it to form hydrogen bonds and interact with active sites, while the lactam ring can participate in ring-opening reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

6-Amino-1,2-dihydroisoquinolin-3(4H)-one: Differs in the position of the amino group (6 vs. 5), altering electronic distribution and steric interactions.

1,2-Dihydroquinolin-3(4H)-one: A quinoline-based analog with nitrogen in position 1 instead of 2, affecting aromaticity and solubility.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (DMSO) LogP
5-Amino-1,2-dihydroisoquinolin-3(4H)-one 162.18 215–220 High 1.2
6-Amino-1,2-dihydroisoquinolin-3(4H)-one 162.18 205–210 Moderate 1.4
1,2-Dihydroquinolin-3(4H)-one 147.17 190–195 Low 1.8
7-Amino-3,4-dihydroisoquinolin-1(2H)-one 162.18 225–230 High 0.9

Notes:

  • The 5-amino isomer exhibits superior solubility due to enhanced polarity from the amino group’s positioning.
  • Higher LogP values in quinolinones suggest increased lipophilicity, impacting membrane permeability .

Key Research Findings

  • Crystallographic Data: X-ray studies reveal that the 5-amino group forms a critical hydrogen bond with Asp128 in PIM1 kinase, explaining its enhanced inhibitory activity.
  • Toxicity: 5-Amino derivatives show lower hepatotoxicity (LD₅₀ > 500 mg/kg) in murine models than fully aromatic isoquinoline analogs (LD₅₀ = 250 mg/kg).

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